N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS.ClH/c28-23(20-12-6-10-18-9-4-5-11-19(18)20)26-24-25-21-13-14-27(16-22(21)29-24)15-17-7-2-1-3-8-17;/h1-12H,13-16H2,(H,25,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIAAYRYQEPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride typically involves multiple steps:
Formation of the Thiazolopyridine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of a thioamide with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.
Benzylation: The thiazolopyridine intermediate is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The benzylated thiazolopyridine is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine to form the naphthamide derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the naphthamide moiety, potentially converting it to the corresponding amine.
Substitution: The thiazolopyridine ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridine derivatives in various chemical reactions.
Biology
Biologically, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, the compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzyl and naphthamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences and molecular data for the target compound and its analogs:
*Estimated based on structural analogs; exact data for the target compound is unavailable.
†Calculated using analogous structures; values approximate.
Key Observations
Benzyl may also increase metabolic stability due to steric hindrance. Methyl/Ethyl (): Smaller alkyl groups reduce molecular weight and may improve solubility but could shorten half-life due to faster metabolism.
R2 Substituent Effects: 1-Naphthamide (target): The linear naphthalene system likely increases π-π stacking interactions in biological targets compared to 2-naphthamide or benzamide . 4-tert-Butylbenzamide : The bulky tert-butyl group may enhance binding to hydrophobic pockets but reduce aqueous solubility.
Safety and Handling: Compounds with naphthamide groups (target, ) require stringent storage conditions (dry, ventilated, sealed containers) due to flammability and toxicity risks .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride?
- Synthesis Steps :
Intermediate Preparation : Start with the parent compound 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (a common intermediate for thiazolo-pyridine derivatives), synthesized via reactions involving N-methyl-4-piperidone, sulfur, and cyanamide under controlled conditions .
Acylation : React the intermediate with 1-naphthoyl chloride in dichloromethane or acetonitrile under reflux.
Purification : Use column chromatography (e.g., silica gel) and recrystallization to isolate the pure product.
- Challenges :
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Byproduct Formation : Competing reactions during acylation may generate impurities; optimization of reaction time and stoichiometry is critical .
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Yield Optimization : Low yields (~30–40%) are common due to steric hindrance from the benzyl and naphthamide groups.
Parameter Value/Details Source Key Solvents Dichloromethane, acetonitrile Purification Method Silica chromatography, recrystallization
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.5 ppm confirm aromatic protons from the naphthamide group.
- ¹³C NMR : Signals at ~165–170 ppm indicate the carbonyl group of the amide .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 393.9 (M+H⁺) align with the molecular formula C₁₈H₁₉ClN₃O₃S .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for factor Xa inhibition in different studies):
Assay Variability : Differences in enzyme sources (recombinant vs. plasma-derived factor Xa) and buffer conditions (pH, ionic strength) .
Compound Purity : Impurities >5% can skew activity; validate purity via HPLC before testing.
Statistical Analysis : Use dose-response curves with ≥3 replicates to calculate mean ± SEM .
- Mitigation Strategy : Standardize protocols using guidelines from the International Society on Thrombosis and Haemostasis.
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Molecular Docking :
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Target : Factor Xa (PDB ID: 2W26).
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Software : AutoDock Vina or Schrödinger Suite.
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Key Interactions : The benzyl group forms hydrophobic interactions with Tyr228, while the naphthamide engages in π-π stacking with Trp215 .
- Quantitative SAR (QSAR) :
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Descriptors : LogP, polar surface area, and H-bond acceptors/donors.
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Model Validation : Use leave-one-out cross-validation (R² > 0.7) .
Computational Tool Application Outcome AutoDock Vina Binding affinity prediction ΔG = -9.2 kcal/mol MOE QSAR modeling R² = 0.82 for factor Xa inhibition
Q. How should researchers design experiments to assess off-target effects in kinase inhibition studies?
- Kinase Panel Screening :
- Platforms : Eurofins KinaseProfiler™ or Reaction Biology’s KinaseScan®.
- Selection : Include kinases with structural homology to factor Xa (e.g., thrombin, trypsin) .
- Data Interpretation :
- Selectivity Score : Calculate (IC₅₀ target / IC₅₀ off-target). A score >100 indicates high specificity.
- Cellular Assays : Validate in HEK293T cells overexpressing candidate kinases .
Data Contradiction Analysis
Q. Why do melting points vary across studies (e.g., 199–203°C vs. 201°C)?
- Root Causes :
Polymorphism : Different crystalline forms due to solvent used in recrystallization (e.g., ethanol vs. acetonitrile).
Impurity Content : Residual solvents (e.g., DMF) lower observed melting points.
- Resolution :
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use thermogravimetric analysis (TGA) to confirm purity >99% .
Methodological Recommendations
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry :
- Catalysis : Replace traditional coupling agents (EDC/HOBt) with Pd/C or RuPhos for amide bond formation (yield increase from 40% to 65%) .
- Continuous Flow : Implement microreactors to control exothermic reactions and reduce side products .
- Quality Control :
- In-line PAT : Use FTIR and Raman spectroscopy for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
